REACTION_SMILES
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[CH3:23][OH:24].[NH2:1][NH2:2].[n:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][CH2:11][N:12]2[C:13](=[O:14])[c:15]3[c:16]([cH:17][cH:18][cH:19][cH:20]3)[C:21]2=[O:22])[cH:7][cH:8]1>>[n:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][CH2:11][NH2:12])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)N1CCCc1ccncc1
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Name
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Type
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product
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Smiles
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NCCCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |